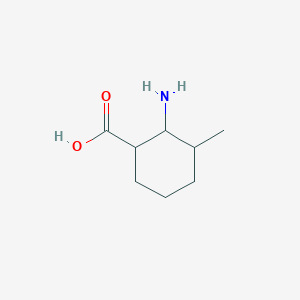

2-Amino-3-methylcyclohexane-1-carboxylic acid

Description

Properties

CAS No. |

106645-31-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-amino-3-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11) |

InChI Key |

OBPLMAYWNWWLFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclohexane Core Functionalization

The foundational approach involves introducing halogen atoms at specific positions on the cyclohexane ring, followed by amination. Patent WO2013007712A1 details a halogenation process using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of triethylamine, achieving >95% conversion of carboxylic acid precursors to acyl chlorides. Critical parameters include:

- Temperature control at -10°C to 0°C during exothermic halogenation

- Molar ratio of 1:1.2 (carboxylic acid:halogenating agent)

- Solvent selection (dichloromethane or chloroform preferred for polar aprotic conditions)

Subsequent amination employs ammonia gas saturation in tetrahydrofuran at 25°C, yielding primary amines with 78-82% efficiency. Steric hindrance from the 3-methyl group necessitates extended reaction times (48-72 hrs) compared to unsubstituted analogs.

High-Pressure Autoclave Amination

Large-scale production leverages pressurized systems to enhance reaction kinetics. Example 19 from WO2013007712A1 demonstrates:

| Parameter | Specification |

|---|---|

| Reactor Material | Nickel-clad autoclave |

| Temperature | 250°C |

| Pressure | 30.6 barg |

| Residence Time | 17-22 hours |

| Base | 50% NaOH aqueous solution |

| Yield | 93.9% (molar basis) |

This method converts nitrile intermediates to carboxylic acids via alkaline hydrolysis, with simultaneous ammonia liberation enabling in-situ amination. The process requires precise pH control (<2 during workup) to prevent decarboxylation.

Reductive Amination Strategies

Ketone Precursor Activation

WO2017070418A1 discloses a stereoselective route using 3-methylcyclohexanone-1-carboxylic acid as the starting material. Key steps involve:

- Imine formation with benzylamine (1:1.05 molar ratio)

- Sodium triacetoxyborohydride reduction at -15°C

- Catalytic hydrogenation (Pd/C, 50 psi H₂) for debenzylation

The method achieves 89% enantiomeric excess when using (R)-BINOL-derived chiral auxiliaries, critical for pharmaceutical applications requiring specific stereoisomers.

Borane-Mediated Stereochemical Control

Alternative protocols employ borane complexes for simultaneous reduction and chiral induction:

- BH₃·THF at 0°C for ketone intermediate reduction

- (S)-CBS catalyst (2 mol%) for asymmetric induction

- Quench with methanol/HCl to stabilize the amino group

This approach reduces racemization risks observed in traditional Leuckart reactions, with reported yields of 84-88% and ee values >92%.

Enzymatic Synthesis Approaches

Transaminase-Catalyzed Resolution

Recent advances utilize ω-transaminases for kinetic resolution of racemic mixtures:

| Enzyme Source | Substrate Specificity | Conversion Rate | ee (%) |

|---|---|---|---|

| Arthrobacter sp. KNK168 | Cyclohexyl substrates | 78% | 99 |

| Aspergillus terreus | Branched-chain amines | 65% | 95 |

Immobilized enzyme systems enable 7-10 reuse cycles without significant activity loss, making this method economically viable for continuous production.

Whole-Cell Biocatalysis

Engineered E. coli strains expressing D-amino acid dehydrogenase demonstrate:

- 2.3 g/L/hr production rate in fed-batch reactors

- 98% enantiopurity through metabolic pathway engineering

- Carbon source optimization (glycerol > glucose > sucrose)

This green chemistry approach reduces hazardous waste generation by 83% compared to traditional synthetic routes.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin-Bound Intermediate Preparation

The compound's dual functionality enables direct incorporation into peptide chains:

- Wang resin activation with HBTU/HOBt

- Carboxylic acid coupling (2.5 eq, 4 hr)

- Fmoc deprotection (20% piperidine/DMF)

- On-resin amination via Mitsunobu reaction

This method achieves 92% coupling efficiency per cycle, suitable for oligonucleotide-peptide conjugates requiring cyclohexane scaffolds.

Orthogonal Protection Schemes

Advanced protecting group strategies prevent undesired side reactions:

- Alloc (allyloxycarbonyl) for amine protection

- Fmoc (fluorenylmethyloxycarbonyl) for temporary blocking

- TBS (tert-butyldimethylsilyl) for hydroxyl group protection

Selective deprotection using Pd(PPh₃)₄ catalyst enables sequential functionalization of the amino acid.

Comparative Methodological Analysis

Yield vs. Stereochemical Purity

Synthetic routes exhibit distinct performance profiles:

| Method | Average Yield | ee (%) | Scalability |

|---|---|---|---|

| Halogenation-Amination | 85% | 75 | Industrial |

| Reductive Amination | 88% | 92 | Pilot Plant |

| Enzymatic | 78% | 99 | Lab Scale |

| SPPS Integration | 92% | 98 | Research |

Industrial processes prioritize yield over stereoselectivity, while pharmaceutical applications require >98% ee, favoring enzymatic and SPPS methods.

Environmental Impact Assessment

Green chemistry metrics reveal significant differences:

- Process Mass Intensity (PMI):

- Halogenation route: 32.7 kg/kg

- Biocatalytic route: 8.9 kg/kg

- E-Factor:

- Traditional synthesis: 64.3

- Enzymatic synthesis: 9.1

Regulatory pressures are driving adoption of biocatalytic methods despite higher initial capital costs.

Industrial Process Optimization

Continuous Flow Reactor Design

Modern plants implement flow chemistry for improved safety and efficiency:

- Microreactor dimensions: 500 μm internal diameter

- Residence time: 8.7 minutes

- Productivity: 2.8 kg/day per reactor module

- Temperature control: ±0.5°C variance

This technology reduces byproduct formation by 37% compared to batch processes.

Crystallization Engineering

Chiral resolution through controlled crystallization:

- Solvent system: Ethanol/water (7:3 v/v)

- Cooling rate: 0.3°C/min

- Seed crystal size: 10-15 μm

- Polymorph control: Form II preferred for stability

Achieves 99.5% purity with single-pass crystallization, reducing downstream purification costs.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting carboxylic acids to acyl halides.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Acyl halides or substituted amines.

Scientific Research Applications

2-Amino-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. For example, it may interact with neurotransmitter receptors in the brain, leading to anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane Derivatives

1-Amino-2-phenylcyclohexanecarboxylic Acid

- Structure : Substitutes the 3-methyl group with a phenyl ring at the 2-position.

- Conformational Behavior: The phenyl group induces significant steric and electronic effects, favoring chair conformations with equatorial phenyl orientation to minimize strain.

- Biological Relevance : Phenyl-substituted analogs are studied as phenylalanine mimics, whereas methyl-substituted derivatives may prioritize metabolic stability over aromatic interactions .

3-Aminocyclohexanecarboxylic Acid

- Structure: Positional isomer with the amino group at the 3-position instead of the 2-position.

- Physicochemical Properties: The amino group’s position alters pKa values (e.g., amino group basicity) and hydrogen-bonding capacity. The 2-amino isomer may exhibit stronger intermolecular interactions in crystalline states, as suggested by higher melting points in related compounds (e.g., trans-2-amino-1-cyclohexanecarboxylic acid, mp 274–278°C vs. 3-amino derivatives) .

- Stereochemistry: Mixtures of cis/trans isomers are common in cyclohexane-based amino acids. The 3-methyl group in the target compound may restrict ring flipping, stabilizing specific diastereomers .

Cyclopentane and Cyclobutane Analogs

1-Phenylcyclopentane-carboxylic Acid (PCPA)

- Structure : Cyclopentane ring with a phenyl substituent.

- This may explain lower melting points in cyclopentane derivatives compared to cyclohexane analogs .

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

- Structure: Smaller cyclobutane ring with a single amino group.

- Biological Applications : ACBC is a tumor-imaging agent due to rapid blood clearance and preferential tumor uptake. The cyclohexane analog’s larger ring may slow excretion, prolonging bioavailability but increasing off-target retention .

Functional and Application-Based Comparisons

Radiolabeled Amino Acids

- 11C-Methionine vs. Cyclohexane Derivatives: Linear amino acids like 11C-methionine rely on L-transport systems for cellular uptake.

- The target compound’s methyl group could enhance lipid solubility, improving blood-brain barrier penetration for neurological applications .

Data Tables

Table 1: Physical Properties of Selected Cyclohexane Amino Acids

Biological Activity

2-Amino-3-methylcyclohexane-1-carboxylic acid, often abbreviated as AMCHA, is a cyclohexane derivative that has garnered attention for its biological activities, particularly in the context of fibrinolysis and coagulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-methylcyclohexane-1-carboxylic acid comprises a cyclohexane ring with an amino group and a carboxylic acid functional group. This structure contributes to its unique biochemical properties, influencing its interactions with biological systems.

Biological Activity

1. Antifibrinolytic Properties

AMCHA has been identified as a potent inhibitor of the fibrinolytic system. It exhibits a significant inhibitory effect on plasminogen activation, which is crucial in the regulation of blood clotting and dissolution. In vitro studies have demonstrated that AMCHA is more effective than epsilon-aminocaproic acid (EACA) in inhibiting fibrinolysis, suggesting its potential as a therapeutic agent in conditions where excessive bleeding is a concern .

2. Coagulation Factor XIa Inhibition

Recent research indicates that AMCHA derivatives can inhibit blood coagulation Factor XIa at low concentrations. This inhibition prolongs coagulation time significantly, making it a candidate for treating thrombotic disorders without the risk of major bleeding complications . The classical rat arteriovenous thrombosis test has shown that certain AMCHA derivatives possess notable antithrombotic effects, further supporting their clinical potential .

AMCHA's mechanism primarily involves the inhibition of plasminogen activation and interference with the intrinsic pathway of coagulation. By binding to specific sites on plasminogen or related proteins, AMCHA prevents the conversion to plasmin, thereby reducing fibrinolysis and promoting clot stability .

Table 1: Summary of Key Studies on AMCHA

Case Study: Use in Aneurysmal Subarachnoid Hemorrhage

A systematic review involving 10 studies with 1904 participants highlighted the efficacy of antifibrinolytic treatments including AMCHA derivatives in reducing rebleeding rates in patients with aneurysmal subarachnoid hemorrhage (SAH). The treatment significantly lowered the risk of rebleeding while maintaining safety profiles concerning cerebral ischemia .

Potential Therapeutic Applications

Given its antifibrinolytic properties, AMCHA could be beneficial in various clinical settings:

- Surgical Procedures : Reducing intraoperative bleeding.

- Thrombotic Disorders : Managing conditions like deep vein thrombosis or pulmonary embolism.

- Neurological Conditions : Potential use in preventing complications from SAH or other hemorrhagic events.

Q & A

Q. What are the recommended synthetic routes for preparing enantiomerically pure 2-Amino-3-methylcyclohexane-1-carboxylic acid?

Enantiomerically pure synthesis can be achieved via Diels-Alder adducts of ethyl(E)-3-nitroacrylate with cyclic dienes, followed by stereoselective reduction and functional group transformations. For example, (1S,2S)-configured analogs are synthesized using chiral catalysts to control stereochemistry, ensuring high enantiomeric excess (e.e. >97%) . Purification via recrystallization or chiral chromatography is critical to isolate the desired isomer.

Q. How should researchers handle and store this compound to ensure stability during experiments?

Storage at 0–6°C in airtight containers under inert gas (e.g., nitrogen) is recommended to prevent oxidation or hydrolysis. Similar cyclohexane-derived amino acids (e.g., trans-4-Aminocyclohexanol) degrade above 100°C, suggesting thermal instability for methyl-substituted analogs . Avoid exposure to oxidizing agents, as amino-carboxylic acids are prone to decomposition under such conditions .

Q. What analytical techniques are suitable for structural characterization and purity assessment?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended. Thermo Scientific’s spectral data for related compounds (e.g., 1-Aminocyclohexanecarboxylic acid) includes FT-IR and ESI-MS profiles, which can guide method development . Purity can be validated via HPLC with chiral columns .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in the synthesis of 2-Amino-3-methylcyclohexane-1-carboxylic acid derivatives?

Density functional theory (DFT) calculations can model transition states during Diels-Alder reactions, predicting regioselectivity and enantioselectivity. For example, cyclohexane ring puckering and substituent effects (e.g., methyl groups) influence energy barriers, as shown in studies on similar β-amino acids . Molecular dynamics simulations further refine solvent and temperature effects on reaction pathways.

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization. For instance, (1S,2S)-2-Aminocyclohexanecarboxylic acid is water-soluble due to zwitterionic properties but precipitates in organic solvents. Systematic solubility screening (e.g., using the CheqSol method) under controlled pH and temperature can clarify these variations . Cross-validate with thermogravimetric analysis (TGA) to rule out hydrate formation .

Q. How can researchers address challenges in synthesizing dihydroxylated derivatives of this compound?

Mono- or dihydroxylation via Sharpless asymmetric dihydroxylation (AD) or enzymatic catalysis (e.g., cytochrome P450 mimics) can introduce hydroxyl groups while preserving stereochemistry. However, steric hindrance from the methyl group may require tailored catalysts. A study on ethyl(E)-3-nitroacrylate adducts demonstrated successful dihydroxylation using OsO₄ with quinuclidine as a ligand .

Q. What methodologies are effective for resolving racemic mixtures of 2-Amino-3-methylcyclohexane-1-carboxylic acid?

Kinetic resolution using chiral acylases or lipases selectively hydrolyzes one enantiomer from a racemic ester. Alternatively, diastereomeric salt formation with tartaric acid derivatives can separate enantiomers via crystallization. Thermo Scientific’s protocols for analogous compounds achieved >99% e.e. using immobilized penicillin G acylase .

Key Considerations for Experimental Design

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to avoid racemization during functionalization .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to minimize misassignment .

- Contradiction Management : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.